molecular formula C8H9BrN2OS B12331359 2-bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

2-bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

Cat. No.: B12331359
M. Wt: 261.14 g/mol
InChI Key: HYEFXVROIBKMLK-UHFFFAOYSA-N
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Description

2-bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one typically involves the reaction of appropriate thiazole and pyridine precursors under specific conditions. One common method involves the bromination of a precursor compound, followed by cyclization to form the fused ring system. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 2-bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one involves its interaction with specific molecular targets. The bromine atom and the fused ring system play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is unique due to the presence of the bromine atom and the dimethyl groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

2-bromo-6,6-dimethyl-5,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2OS/c1-8(2)3-4-5(6(12)11-8)13-7(9)10-4/h3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEFXVROIBKMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)N1)SC(=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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